
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in various fields of scientific research due to its unique chemical properties and versatility.
Méthodes De Préparation
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride typically involves the cyclization of linear polyamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization to form the macrocyclic structure. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.
Biology: The compound is utilized in the preparation of plerixafor derivatives, which are significant in biological studies.
Medicine: It acts as an antioxidant in rubber and is involved in the development of radiopharmaceuticals for medical imaging.
Industry: The compound is used in the preparation of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is unique compared to other similar compounds due to its specific macrocyclic structure and the presence of carboxylic acid groups. Similar compounds include:
1,4,8,11-Tetraazacyclotetradecane: Lacks the carboxylic acid groups but shares the macrocyclic structure.
Cyclam: Another macrocyclic compound with similar metal-binding properties.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Contains additional acetic acid groups, enhancing its metal-binding capabilities.
These compounds are often compared based on their stability, metal-binding properties, and specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H25ClN4O4 |
|---|---|
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H |
Clé InChI |
BDJMVDIXGQQERD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
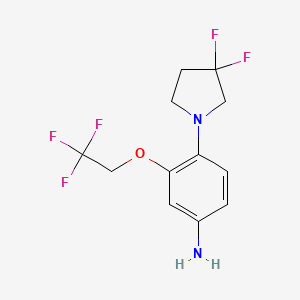
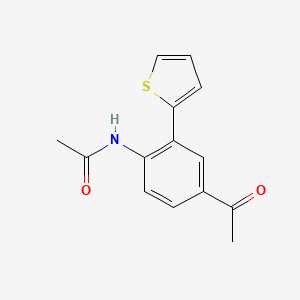
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
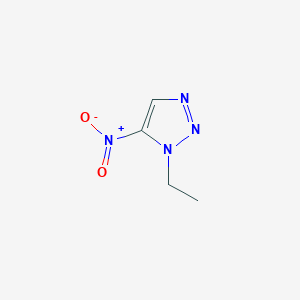
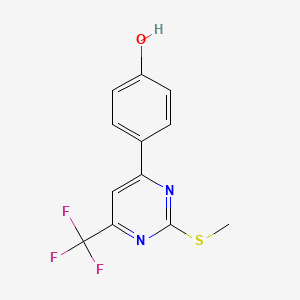
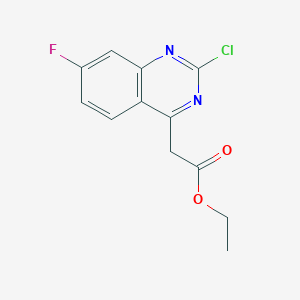
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
